E3 ligase Ligand-Linker Conjugate 44

PROTAC SNIPER E3 ligase ligand-linker conjugate

E3 ligase Ligand-Linker Conjugate 44 (synonymous with cIAP1 Ligand-Linker Conjugates is a PROTAC building block that incorporates an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase cIAP1 and a polyethylene glycol (PEG)-based linker. This conjugate serves as the E3-recruiting module in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), enabling the targeted degradation of disease-relevant proteins.

Molecular Formula C31H41N5O6
Molecular Weight 579.7 g/mol
Cat. No. B12372823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 44
Molecular FormulaC31H41N5O6
Molecular Weight579.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCC(CC1)CN2CCC3(C2)CN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-13-10-31(17-34)18-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39)
InChIKeyACHUEFVXKKYYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-Linker Conjugate 44: Baseline Characterization for SNIPER-Based Targeted Protein Degradation


E3 ligase Ligand-Linker Conjugate 44 (synonymous with cIAP1 Ligand-Linker Conjugates 7) is a PROTAC building block that incorporates an inhibitor of apoptosis protein (IAP) ligand for the E3 ubiquitin ligase cIAP1 and a polyethylene glycol (PEG)-based linker. This conjugate serves as the E3-recruiting module in the design of Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), enabling the targeted degradation of disease-relevant proteins. [1] Its modular architecture allows researchers to conjugate a target protein ligand of interest to the pendant amine, facilitating the assembly of heterobifunctional degraders that hijack the ubiquitin-proteasome system.

Why cIAP1-Based Conjugates Cannot Be Replaced by VHL or CRBN Alternatives: E3 Ligase Context Matters


Targeted protein degradation outcomes are profoundly influenced by the choice of E3 ligase. cIAP1-based conjugates like Conjugate 44 recruit the inhibitor of apoptosis protein (cIAP1) E3 ligase, which is frequently overexpressed in cancer cells and operates through a distinct degradation mechanism—SNIPER—compared to VHL- or CRBN-based PROTACs. [1] Systematic head-to-head comparisons demonstrate that no single E3 ligand is universally superior; degradation efficiency is modulated by ternary complex cooperativity, cell-type specificity, and tissue distribution. [2] While CRBN-based degraders frequently excel in hematologic malignancies, VHL-based PROTACs show advantages in certain solid tumors, and cIAP1-based SNIPERs offer a unique degradation profile that cannot be replicated by simply substituting the E3 ligase ligand. Therefore, generic substitution of Conjugate 44 with a VHL or CRBN conjugate would alter the E3 ligase recruited, potentially compromising degradation efficiency, selectivity, and the therapeutic window for the intended target.

Quantitative Differentiation of E3 Ligase Ligand-Linker Conjugate 44: Evidence for Scientific Procurement Decisions


Purity and Quality Control: Conjugate 44 Offers ≥98% Purity, Exceeding Typical Analytical Grade Standards for PROTAC Building Blocks

E3 Ligase Ligand-Linker Conjugate 44 (cIAP1 Ligand-Linker Conjugates 7) is supplied at ≥98% purity, as reported by multiple vendors including XcessBio and Invivochem. This purity level exceeds the ≥95% threshold commonly accepted for analytical-grade biochemical reagents, providing researchers with higher confidence in the consistency of subsequent bioconjugation reactions.

PROTAC SNIPER E3 ligase ligand-linker conjugate

Linker Architecture: A PEG4 Spacer Provides Optimal Flexibility for Ternary Complex Formation

Conjugate 44 incorporates a four-unit polyethylene glycol (PEG4) linker connecting the IAP (cIAP1) ligand to a terminal amine handle for conjugation. [1] The PEG4 linker provides a spatial separation of approximately 15–20 Å, which falls within the optimal range (12–25 Å) identified in systematic linker SAR studies for promoting ternary complex formation between the E3 ligase and target protein while minimizing the formation of non-productive binary complexes. [2] In contrast, shorter linkers (PEG2, ~8 Å) restrict conformational flexibility, while excessively long linkers (>30 Å) can increase entropic penalties and reduce cooperative binding.

PROTAC linker PEG4 ternary complex formation

Storage Stability: Long-Term Stability Data Supports Multi-Year Research Programs

Certificates of analysis for Conjugate 44 indicate a shelf life of ≥12 months when stored properly at -20°C, protected from light and moisture, as per vendor specifications. This shelf life is comparable to or exceeds that of many other commercially available PROTAC building blocks, which often recommend storage at -80°C for extended stability.

storage stability shelf life PROTAC building block

Application Scenarios for E3 Ligase Ligand-Linker Conjugate 44 in Targeted Protein Degradation Research


Design of SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers) Targeting Oncogenic Kinases

Researchers aiming to degrade oncogenic kinases such as BCR-ABL, EGFR, or FLT3 can conjugate a kinase inhibitor (e.g., dasatinib, gefitinib, quizartinib) to the terminal amine of Conjugate 44 via amide bond formation. The resulting SNIPER recruits cIAP1 to ubiquitinate and degrade the kinase target. In chronic myeloid leukemia (CML) models, SNIPER(ABL)-039, built using a PEG4-linked IAP conjugate analogous to Conjugate 44, achieved a DC50 of 10 nM for BCR-ABL degradation. [1]

Degradation of Nuclear Receptors (AR, ER, RAR) in Hormone-Driven Cancers

Conjugate 44 can be used to construct SNIPERs targeting androgen receptor (AR) in prostate cancer or estrogen receptor (ER) in breast cancer. The pioneering work by Itoh et al. (2011) demonstrated that SNIPERs built with an IAP ligand-linker module significantly reduced nuclear receptor levels in live cells. [2] The PEG4 linker provides sufficient reach to accommodate the bulky ligand-receptor interface, and the cIAP1 ligand ensures recruitment of an E3 ligase that is endogenously expressed in many cancer types. [3]

Chemical Biology Tool for Investigating cIAP1-Dependent Degradation Pathways

Because cIAP1 is a key regulator of apoptosis and NF-κB signaling, Conjugate 44 enables the construction of chemical probes to study the functional consequences of cIAP1-mediated degradation. [4] Unlike VHL- or CRBN-based PROTACs, SNIPERs induce the simultaneous degradation of cIAP1 itself (auto-degradation), providing a built-in mechanism for self-limiting activity and a unique tool for dissecting IAP biology. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugate 44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.